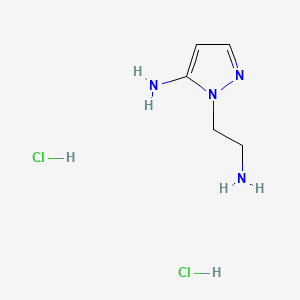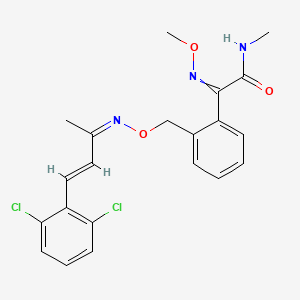
Fenaminstrobin (E/Z Mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenaminstrobin (E/Z Mixture) is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. It is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The compound is a mixture of E and Z isomers, which contribute to its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The key steps include:
Condensation Reaction: The carboxy group of (2E)-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is condensed with the amino group of methylamine.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired E/Z isomer mixture.
Industrial Production Methods: Industrial production of fenaminstrobin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to obtain the E/Z mixture in the desired ratio.
化学反应分析
Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert fenaminstrobin into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of fenaminstrobin with altered chemical and biological properties .
科学研究应用
Fenaminstrobin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying strobilurin fungicides and their chemical properties.
Biology: Investigated for its effects on fungal growth and mitochondrial respiration.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
作用机制
Fenaminstrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, a key component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately causing fungal cell death . The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
相似化合物的比较
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: Known for its broad-spectrum activity and used in various agricultural applications.
Trifloxystrobin: Exhibits high efficacy against a wide range of fungal pathogens.
Uniqueness of Fenaminstrobin: Fenaminstrobin is unique due to its specific E/Z isomer mixture, which contributes to its overall efficacy and stability. The presence of both isomers allows for a broader spectrum of activity and improved performance under different environmental conditions .
属性
分子式 |
C21H21Cl2N3O3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |
InChI 键 |
RBWGTZRSEOIHFD-SNAYXRGLSA-N |
手性 SMILES |
C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
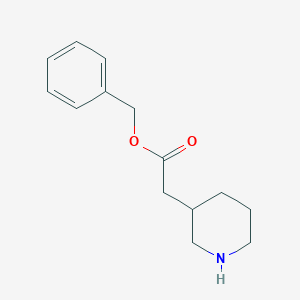


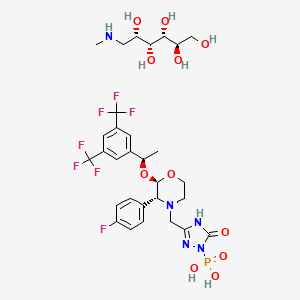
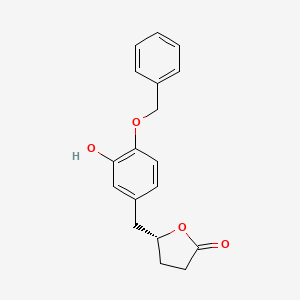
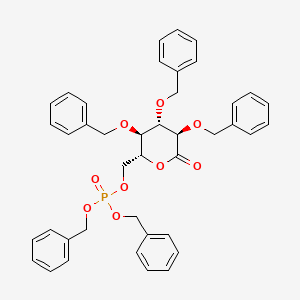
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
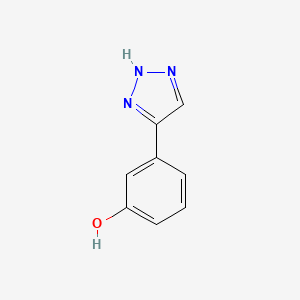

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

